3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one
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Overview
Description
3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is a complex organic compound characterized by a cyclopentene ring with multiple chlorine substituents and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one typically involves the chlorination of cyclopentene followed by the introduction of an amino group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures to ensure selective chlorination at the desired positions. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium amide (NaNH2) and organolithium compounds are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include various chlorinated cyclopentene derivatives, amino-substituted cyclopentenes, and oxidized products like ketones and carboxylic acids.
Scientific Research Applications
3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine substituents and amino group contribute to its reactivity and binding affinity. It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,4,4,5,5-tetrachlorocyclopent-2-en-1-one: Similar structure with one less chlorine atom.
3-Amino-2,4,4,5,5-hexachlorocyclopent-2-en-1-one: Similar structure with one more chlorine atom.
3-Amino-2,4,4,5,5-pentafluorocyclopent-2-en-1-one: Fluorine atoms instead of chlorine.
Uniqueness
3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is unique due to its specific pattern of chlorination and the presence of an amino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
60592-72-5 |
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Molecular Formula |
C5H2Cl5NO |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
3-amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5H2Cl5NO/c6-1-2(11)4(7,8)5(9,10)3(1)12/h11H2 |
InChI Key |
NNJBXUKZFKFPMA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C1=O)(Cl)Cl)(Cl)Cl)N)Cl |
Origin of Product |
United States |
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